N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]benzenesulfonamide
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Overview
Description
N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]benzenesulfonamide is a chemical compound known for its diverse applications in scientific research and industry. This compound features a complex structure that includes a methoxy group, a piperidinone ring, and a benzenesulfonamide moiety, making it a valuable subject for various chemical and biological studies.
Mechanism of Action
Target of Action
The primary target of N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]benzenesulfonamide is activated factor X (FXa), a key enzyme in the coagulation cascade . This compound has an inhibitory constant of 0.08 nM for human FXa, indicating a high degree of selectivity .
Mode of Action
This compound acts as a direct inhibitor of FXa . It binds to the active site of FXa, leading to a rapid onset of inhibition .
Biochemical Pathways
By inhibiting FXa, this compound reduces thrombin generation . Although it has no direct effects on platelet aggregation, it indirectly inhibits this process by reducing the amount of thrombin, a potent platelet activator .
Pharmacokinetics
This compound has good bioavailability, low clearance, and a small volume of distribution in animals and humans . It has a low potential for drug–drug interactions . The elimination pathways for this compound include renal excretion, metabolism, and biliary/intestinal excretion .
Result of Action
The inhibition of FXa by this compound leads to a reduction in thrombin generation, which in turn reduces platelet aggregation . This results in antithrombotic efficacy, as demonstrated in pre-clinical studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]benzenesulfonamide typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:
Formation of the Piperidinone Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the piperidinone ring.
Methoxylation: Introduction of the methoxy group is achieved through methylation reactions using reagents such as methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy and sulfonamide groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of thromboembolic diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: Various piperidine derivatives are known for their pharmacological activities and are used in drug development.
Uniqueness
N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxy group, piperidinone ring, and benzenesulfonamide moiety collectively contribute to its versatility and potential for diverse applications.
Properties
IUPAC Name |
N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4S/c1-24-17-13-14(19-25(22,23)15-7-3-2-4-8-15)10-11-16(17)20-12-6-5-9-18(20)21/h2-4,7-8,10-11,13,19H,5-6,9,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTVIAFOVNRHKMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)NS(=O)(=O)C2=CC=CC=C2)N3CCCCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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